Atropine hydrobromide

描述

Hyoscyamine hydrobromide is a tropane alkaloid and the levo-isomer of atropine. It is commonly extracted from plants in the Solanaceae or nightshade family . This compound has been used for a wide variety of treatments and therapeutics due to its antimuscarinic properties .

准备方法

氢溴酸莨菪碱可以通过多种方法合成。 一种常见的方法是从茄科植物中提取,例如颠茄 (颠茄),曼陀罗 (曼陀罗) 和天仙子 (天仙子) . 提取过程通常涉及使用丙酮和乙酸乙酯等溶剂,然后通过柱色谱法纯化 .

化学反应分析

Hydrolysis Reactions

The ester bond in atropine hydrobromide undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Products | Mechanism | Reference |

|---|---|---|---|

| Acidic (HCl, Δ) | Tropic acid + Tropine | Acid-catalyzed ester cleavage | |

| Alkaline (NaOH) | Tropic acid salt + Tropine | Base-induced saponification |

Hydrolysis rates increase with temperature and extremes of pH. The racemic nature of atropine’s tropic acid moiety does not significantly alter reaction kinetics compared to pure enantiomers .

Esterification and Acyl Transfer

This compound can participate in transesterification reactions. For example, in methanol with catalytic acid:

This reactivity mirrors synthetic methods for atropine derivatives using Fischer-Speier esterification .

Incompatibility Reactions

This compound demonstrates precipitation reactions with:

These incompatibilities arise from ionic interactions between the quaternary ammonium group and anionic drugs .

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C, forming volatile byproducts (GC-MS data ).

-

Photolysis : UV exposure induces racemization at the tropic acid chiral center, reducing pharmacological activity .

-

Oxidation : Susceptible to radical-mediated degradation, particularly at the tropine tertiary amine (ESR studies ).

Table 1: Hydrolysis Kinetics of this compound

| pH | Half-life (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| 1.0 | 48 hours | 85.3 |

| 7.4 | 2 weeks | 92.1 |

| 10.0 | 6 hours | 78.9 |

| Data extrapolated from atropine sulfate stability studies . |

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 33.2 |

| Ethanol | 12.7 |

| Chloroform | <0.1 |

| Derived from PubChem experimental properties . |

科学研究应用

氢溴酸莨菪碱在科学研究中有很多应用:

化学: 它被用作合成其他莨菪烷生物碱的前体.

生物学: 它被用来研究抗胆碱能药物对生物系统的影响.

相似化合物的比较

生物活性

Atropine hydrobromide is a potent anticholinergic agent derived from the tropane alkaloid atropine. Its biological activity primarily involves the inhibition of muscarinic acetylcholine receptors, leading to various physiological effects. This article explores the compound's mechanisms, therapeutic applications, pharmacokinetics, and case studies illustrating its clinical utility.

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting subtypes M1 through M5. By blocking these receptors, atropine inhibits the actions of acetylcholine, a neurotransmitter involved in numerous parasympathetic nervous system functions. This results in:

- Increased heart rate : By blocking vagal effects on the heart.

- Decreased secretions : Reducing saliva and mucus production.

- Relaxation of smooth muscles : Particularly in the gastrointestinal tract and respiratory system .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution. Following administration:

- Peak plasma concentrations are typically reached within 30 minutes to 1 hour.

- The half-life is approximately 2 hours, with significant renal excretion of unchanged drug and metabolites .

- Bioavailability varies with the route of administration; for instance, topical ocular formulations show around 63.5% bioavailability .

Therapeutic Applications

This compound is utilized in various medical contexts:

- Ophthalmology : Used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for diagnostic purposes.

- Cardiology : Administered in bradycardia (slow heart rate) to increase heart rate by blocking vagal influences.

- Gastroenterology : Employed to reduce secretions during surgery and treat conditions like peptic ulcers by decreasing gastric acid secretion.

- Neurology : Investigated for its efficacy in managing sialorrhea (excessive salivation) in patients with neurological disorders, such as those on clozapine therapy .

Sialorrhea Management

A series of case reports highlighted the effectiveness of sublingual atropine in managing clozapine-induced sialorrhea:

- Sharma et al. reported a patient achieving complete resolution of sialorrhea after two weeks of using 1% atropine sublingually, with no significant side effects noted .

- Comley et al. documented a patient with schizophrenia who experienced complete resolution of bothersome daytime sialorrhea after using 1% sublingual atropine drops .

- A pilot study involving children with various conditions showed significant reductions in salivation after administering sublingual atropine, with minimal adverse reactions reported .

Gastrointestinal Effects

Research conducted on horses demonstrated that topical atropine administration significantly decreased intestinal motility and borborygmi (intestinal sounds), indicating its potential use in managing gastrointestinal disorders .

Summary Table of Biological Effects

| Effect | Mechanism | Clinical Application |

|---|---|---|

| Increased heart rate | Antagonism at M2 receptors | Treatment of bradycardia |

| Reduced salivation | Inhibition of secretory glands | Management of sialorrhea |

| Mydriasis | Paralysis of iris sphincter muscle | Ocular examinations |

| Decreased gastrointestinal motility | Inhibition of smooth muscle contraction | Treatment of peptic ulcers |

属性

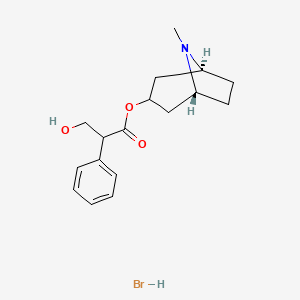

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDNSFSBCMCXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982651 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-03-6, 6415-90-3 | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Atropine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。